2,4-ジクロロ-5-ニトロフェノール

概要

説明

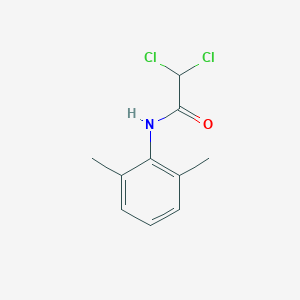

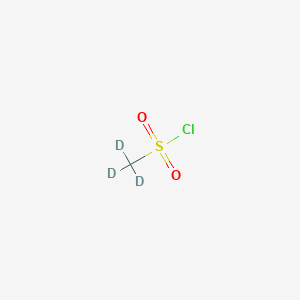

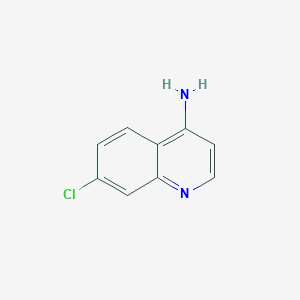

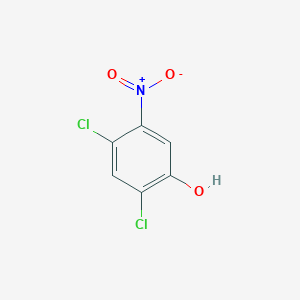

2,4-Dichloro-5-nitrophenol is an organic compound with a molecular formula of C6H3Cl2NO3. It is a colorless solid with a molecular weight of 212.04 g/mol. 2,4-Dichloro-5-nitrophenol is an intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and polymers. It is also used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an analytical reagent.

科学的研究の応用

化学合成

2,4-ジクロロ-5-ニトロフェノールは、そのユニークな特性により化学合成で使用されています。 分子量は208であり、融点は105〜106℃です .

水処理

この化合物は、水処理プロセスにおける役割について研究されています。 具体的には、HOClおよびUV/HOClプロセスによる水溶液中のニトロフェノールの除去に使用されてきました . 研究によると、HOCl濃度が60μMの場合、5分間のUV/HOCl処理で4-ニトロフェノールの61.4%が除去されました .

塩素化窒素系副生成物の生成

水処理過程では、HOClプロセスで2-クロロ-4-ニトロフェノールと2,6-ジクロロ-4-ニトロフェノールが連続して生成されました . これらの塩素化窒素系副生成物は、水処理プロセスの安全性と有効性を評価するために理解することが重要です。

スルホトランスフェラーゼの阻害剤

2,4-ジクロロ-6-ニトロフェノールは、スルホトランスフェラーゼの特異的阻害剤であり、[3H]プレグネノロン硫酸(Δ5PS)と[3H]デヒドロエピアンドロステロン硫酸(DHEAS)の新生合成を減少させるために使用されました .

環境影響調査

この化合物は、特に表流水における環境影響を評価する研究で使用されてきました . ある研究では、2,4-DCPは、水田の浅瀬(深さ10 cm)で数週間以内に6-ニトロ-2,4-DCPに変換される可能性があることが示されました .

消毒副生成物の研究

2,4-ジクロロ-5-ニトロフェノールは、消毒副生成物の研究に使用されています。 UV/HOCl消毒プロセスでは、トリクロロニトロメタン(TCNM)が検出され、その生成量はHOClの投与量が増加するにつれて増加しました .

Safety and Hazards

作用機序

Target of Action

2,4-Dichloro-5-nitrophenol (2,4-DCNP) primarily targets certain enzymes in Gram-negative bacteria, such as Cupriavidus sp. CNP-8. The key enzymes involved are HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a 1,2,4-benzenetriol (BT) 1,2-dioxygenase .

Mode of Action

The compound interacts with its targets by undergoing a series of reactions. HnpAB catalyzes the conversion of 2,4-DCNP to BT via chloro-1,4-benzoquinone . This reaction is crucial for the bacterium to utilize 2,4-DCNP .

Biochemical Pathways

The degradation of 2,4-DCNP occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2,4-DCNP-utilizers . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the degradation of 2,4-DCNP, a common chlorinated nitrophenol pollutant . This degradation process is crucial for mitigating the environmental impact of such pollutants .

Action Environment

Environmental factors play a significant role in the action of 2,4-DCNP. The compound has been extensively introduced into our surrounding environments mainly by anthropogenic activities . It is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring . Therefore, the efficacy and stability of 2,4-DCNP’s action can be influenced by various environmental conditions.

生化学分析

Biochemical Properties

2,4-Dichloro-5-nitrophenol plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as phenol sulfotransferase, where it acts as an alternate-substrate inhibitor . This interaction affects the enzyme’s ability to catalyze the transfer of sulfate groups to phenolic compounds, thereby influencing various metabolic pathways.

Cellular Effects

The effects of 2,4-Dichloro-5-nitrophenol on cells include disruption of thyroid hormone synthesis and transport pathways. Studies have shown that exposure to this compound can lead to increased mortality, malformations, and altered thyroid hormone levels in aquatic species . It affects cell signaling pathways and gene expression related to thyroid hormone regulation, impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2,4-Dichloro-5-nitrophenol exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to disrupt the activity of enzymes involved in thyroid hormone synthesis, such as deiodinases . This disruption leads to altered levels of thyroid hormones, which in turn affect gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-5-nitrophenol change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to persistent changes in thyroid hormone levels and gene expression . The stability of 2,4-Dichloro-5-nitrophenol in various environmental conditions also affects its biochemical activity.

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-5-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects. For example, exposure to high doses of 2,4-Dichloro-5-nitrophenol has been associated with increased mortality and developmental toxicity in aquatic species . These effects highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

2,4-Dichloro-5-nitrophenol is involved in metabolic pathways related to the degradation of chlorinated phenols. Bacterial degradation of this compound involves enzymes such as nitroreductases and dioxygenases, which catalyze the breakdown of the nitrophenol structure . These metabolic pathways are crucial for the detoxification and removal of 2,4-Dichloro-5-nitrophenol from the environment.

Transport and Distribution

Within cells and tissues, 2,4-Dichloro-5-nitrophenol is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution affects its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues and organs.

Subcellular Localization

The subcellular localization of 2,4-Dichloro-5-nitrophenol influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns determine the sites of action and the biochemical processes affected by 2,4-Dichloro-5-nitrophenol.

特性

IUPAC Name |

2,4-dichloro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAPWTOOMSVMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192624 | |

| Record name | Phenol, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39489-77-5 | |

| Record name | Phenol, 2,4-dichloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there research interest in finding a substitute for tetrachloromethane in the synthesis of 2,4-Dichloro-5-nitrophenol?

A1: Tetrachloromethane, historically used in the synthesis of 2,4-Dichloro-5-nitrophenol, has been identified as an environmental hazard. [] Its use is now prohibited due to its toxicity and ozone-depleting properties. Researchers are exploring alternative solvents like chloroform to mitigate the environmental impact associated with 2,4-Dichloro-5-nitrophenol production. This shift aims to develop a safer and more sustainable synthesis method. []

Q2: What are the potential advantages of using chloroform as a substitute for tetrachloromethane in this synthesis?

A2: While the provided research focuses on the environmental aspect, it hints at potential advantages of using chloroform:

- Yield and Operational Safety: The research investigates the impact of chloroform on the yield of 2,4-Dichloro-5-nitrophenol, implying its viability as a substitute. [] Additionally, the mention of "operation safety" suggests that chloroform might offer a safer alternative in industrial settings. []

- Solvent Recyclability: The research explicitly examines the "recycle of solvent" when using chloroform. [] This suggests the potential for reusing chloroform in the synthesis process, further reducing waste and promoting sustainable practices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)